molecular formula C21H25N3O B5138231 N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No. B5138231
M. Wt: 335.4 g/mol
InChI Key: NPRBDEYOXGUCAQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPB is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, stress response, and neurotransmitter regulation.

Mechanism of Action

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the sigma-1 receptor, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide modulates the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and alleviate neuropathic pain. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It has a high potency and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of sigma-1 receptor in various cellular processes. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research. One direction is to investigate its therapeutic potential for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, including its effects on calcium signaling, lipid metabolism, and protein folding. Additionally, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide could be used as a tool to study the sigma-1 receptor in various cellular processes, leading to a better understanding of its role in health and disease.
Conclusion:
In conclusion, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, modulating various cellular processes and leading to its therapeutic effects. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low solubility and potential toxicity. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research, including its therapeutic potential for various diseases and its role in cellular processes.

Synthesis Methods

The synthesis of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with cyclopropylamine to form the intermediate product. The intermediate is then treated with thionyl chloride and triethylamine to obtain the desired product, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. The yield of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is reported to be around 40-50%, and the purity is determined by HPLC analysis.

Scientific Research Applications

N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The sigma-1 receptor, which is the target of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been investigated as a potential therapeutic agent for these diseases. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for pain management.

properties

IUPAC Name

N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(22-19-10-11-19)18-8-6-17(7-9-18)16-23-12-14-24(15-13-23)20-4-2-1-3-5-20/h1-9,19H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRBDEYOXGUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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